Pyridine, 4-(4,5-dihydro-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a 4,5-dihydro-2-oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- can be achieved through several methods. One common approach involves the reaction of 4,5-dihydro-2-oxazole-2-carbaldehyde with pyridine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-(4,5-dihydro-2-oxazolyl) alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54120-68-2 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-pyridin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2 |
InChI Key |
RUWXYKQDMLEAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.